Metaborate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

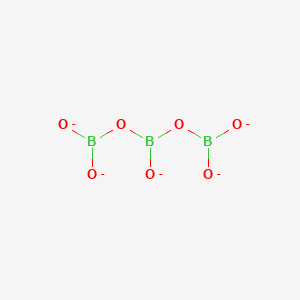

Metaborate is a boron oxoanion.

Applications De Recherche Scientifique

Industrial Applications

Adhesives

Sodium metaborate is widely used in the formulation of starch and dextrin adhesives. Its high alkalinity promotes crosslinking reactions with polyhydroxy groups, resulting in adhesives with enhanced viscosity, quicker tack, and improved fluidity. These properties are essential for applications in corrugated boxes, paper bags, and carton sealing .

Textile Processing

In the textile industry, sodium this compound serves multiple roles:

- Bleaching Agent: It stabilizes hydrogen peroxide solutions used for bleaching cotton textiles while neutralizing acidic by-products formed during the process .

- Sizing Agent: Incorporation of sodium this compound in textile sizing enhances thread tensile strength by binding fibers together .

Cleaning Agents

Sodium this compound is an important ingredient in hard-surface cleaners and liquid laundry detergents. It helps remove oil, grease, and rust while providing pH control and enzyme stabilization . Its alkaline nature enhances cleaning efficacy.

Agricultural Applications

Metaborates are also utilized in agriculture as herbicides and fungicides. They are effective against various pests and diseases affecting crops. For example:

- Herbicides: Sodium this compound has been included in formulations for weed management strategies in oil palm production .

- Fungicides: Its antifungal properties make it suitable for treating fungal infections in plants.

Pharmaceutical Applications

Recent studies have highlighted the potential of potassium this compound in medical applications:

- Antimicrobial Activity: Research indicates that potassium this compound exhibits antimicrobial effects against certain pathogens, including strains of methicillin-resistant Staphylococcus aureus (MRSA). It has shown lower toxicity to fibroblast cells compared to boric acid while effectively reducing inflammatory markers .

- Wound Healing: Potassium this compound has been associated with improved wound healing processes by enhancing collagen deposition and fibroblastic activity .

Electrochemical Applications

Metaborates have been explored for their electrochemical properties:

- Hydrogen Storage: Sodium this compound is being developed as a precursor for sodium borohydride synthesis, which serves as a medium for hydrogen storage. This application is significant for energy storage technologies .

- Electrochemical Reduction: Studies indicate that sodium this compound can undergo electrochemical reduction processes to generate sodium borohydride under specific conditions .

Data Tables

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Adhesives | Starch and dextrin adhesives | Increased viscosity and quicker tack |

| Textiles | Bleaching and sizing | Stabilizes bleaching agents; enhances strength |

| Cleaning Agents | Hard-surface cleaners | Removes contaminants; enhances cleaning action |

| Agriculture | Herbicides and fungicides | Effective pest control |

| Pharmaceuticals | Antimicrobial applications | Reduces inflammation; promotes healing |

| Electrochemistry | Hydrogen storage | Medium for sustainable energy solutions |

Case Studies

- Adhesive Performance Study : A comparative analysis demonstrated that adhesives formulated with sodium this compound exhibited superior tackiness and viscosity compared to those without it. This was particularly beneficial in packaging applications where quick adhesion is critical.

- Textile Bleaching Efficacy : In a study involving cotton bleaching, the incorporation of sodium this compound significantly improved the stability of hydrogen peroxide solutions, leading to more effective bleaching outcomes without damaging the fabric integrity.

- Antimicrobial Efficacy on MRSA Wounds : A clinical trial assessed the effectiveness of potassium this compound on MRSA-infected wounds. Results indicated a marked reduction in bacterial load and inflammation markers compared to control treatments.

Analyse Des Réactions Chimiques

Hydrolysis in Aqueous Solutions

Metaborate reacts with water to form tetrahydroxyborate ([B(OH)₄]⁻), a process influenced by pH and temperature:

BO2−+2H2O→[B OH 4]−[1][2]

This equilibrium is foundational for borate buffer systems.

Key Data:

| Reaction Conditions | Product | Solubility (g/100 mL) |

|---|---|---|

| 25°C, neutral pH | [B(OH)₄]⁻ | 26 (cold water) |

| >53.6°C | NaBO₂·2H₂O (dihydrate) | 36 (hot water) |

Electrochemical Conversion to Borax

Electrolysis of sodium this compound (NaBO₂) in alkaline media produces borax (Na₂B₄O₇):

4BO2−+2OH−→B4O72−+H2O+4e−[1][2][10]

Experimental Parameters:

-

Anode: Gold, palladium, or boron-doped diamond

-

Electrolyte: 20% NaBO₂·4H₂O solution

Reduction to Sodium Borohydride

This compound serves as a precursor for sodium borohydride (NaBH₄), a hydrogen storage material. Key methods include:

a) Ball Milling with MgH₂

NaBO2+2MgH2→NaBH4+2MgO[1][6]

Conditions:

-

Room temperature

-

Isopropylamine solvent for NaBH₄ extraction

b) Electrochemical Reduction

BO2−+6H2O+8e−→BH4−+8OH−[10]

Challenges:

Comparative Reduction Efficiency:

| Method | Yield (%) | Temperature (°C) |

|---|---|---|

| Ball milling (MgH₂) | 85–90 | 25 |

| Electrochemical | 10–17 | 25 |

Reaction with Alcohols

Anhydrous NaBO₂ reacts with alcohols to form tetraalkoxyborates:

NaBO2+4ROH→Na[B(OR)4]+2H2O[1][5]

Examples:

-

Methanol: Na[B(OCH₃)₄] (m.p. 253–258°C)

-

Ethanol: Na[B(OC₂H₅)₄] (hygroscopic solid)

Thermochemical Stability

Vapor-phase studies (900–1400°C) reveal this compound’s structural resilience:

Thermodynamic Data (NIST):

| Property | Value |

|---|---|

| ΔfH° (gas, 298 K) | -648.52 kJ/mol |

| S° (gas, 1 bar) | 287.25 J/(mol·K) |

Industrial and Environmental Relevance

Q & A

Basic Research Questions

Q. How should researchers design experiments to investigate Metaborate’s chemical and thermodynamic properties?

- Methodological Answer :

- Define the research objective (e.g., reactivity, stability, or solubility) and select appropriate analytical techniques (e.g., XRD for crystallography, DSC for thermal analysis).

- Include control groups (e.g., pure solvents or reference compounds) to isolate variables.

- Calculate sample size using pilot studies or power analysis to ensure statistical validity .

- Document experimental conditions (temperature, pressure, solvent purity) and calibrate instruments using certified standards .

Q. What metadata elements are essential for documenting this compound experimental data?

- Methodological Answer :

- Core Metadata : Title, author, institution, date, experimental protocol, instrument settings (e.g., spectrometer resolution), raw data file names, and calibration references .

- Contextual Metadata : Sample provenance (synthesis method, purity), environmental conditions, and software versions used for analysis .

- Use discipline-specific schemas (e.g., ISA-Tab for chemistry) to standardize entries .

Q. Which statistical methods are recommended for analyzing this compound experimental results?

- Methodological Answer :

- For parametric data, apply ANOVA to compare group means (e.g., solubility across temperatures) and linear regression for dose-response relationships .

- For non-parametric data, use Mann-Whitney U tests or Kruskal-Wallis analysis.

- Report confidence intervals and p-values with corrections for multiple comparisons .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties of this compound across studies?

- Methodological Answer :

- Conduct a systematic review to identify confounding variables (e.g., impurities, measurement techniques) .

- Perform meta-analysis using random-effects models to account for heterogeneity between studies .

- Validate findings through replicated experiments under standardized conditions (e.g., IUPAC protocols) .

Q. What strategies ensure interoperability of this compound datasets across repositories?

- Methodological Answer :

- Adopt FAIR principles: Assign persistent identifiers (DOIs) and use machine-readable formats (e.g., XML, JSON) .

- Map metadata to cross-disciplinary schemas (e.g., Dublin Core, Schema.org ) .

- Utilize tools like DataUp to automate metadata generation and repository compatibility checks .

Q. How can researchers integrate multi-scale data (e.g., molecular dynamics and bulk properties) in this compound studies?

- Methodological Answer :

- Develop a unified metadata framework linking atomic-scale simulations (e.g., DFT calculations) with experimental bulk data (e.g., viscosity measurements) .

- Use ontologies (e.g., CHEMINF ontology) to standardize terminology .

- Employ workflow platforms (e.g., KNIME) to automate data integration and visualization .

Q. Data Management and Reproducibility

Q. What steps improve the reproducibility of this compound synthesis protocols?

- Methodological Answer :

- Publish detailed synthetic procedures with step-by-step video supplements or interactive notebooks (e.g., Jupyter).

- Share raw spectra, chromatograms, and characterization data in repositories like Zenodo or Figshare .

- Use blockchain timestamps to verify procedural timelines .

Q. How can researchers address metadata gaps in legacy this compound datasets?

- Methodological Answer :

- Conduct retrospective curation: Cross-reference lab notebooks, instrument logs, and publications to reconstruct metadata .

- Apply NLP tools (e.g., MetaSRA) to extract metadata from unstructured text in historical records .

- Annotate datasets with controlled vocabularies (e.g., ChEBI for chemical entities) .

Q. Tables for Quick Reference

| Statistical Tests for Common Scenarios |

|---|

| - Compare means: ANOVA |

| - Non-parametric Kruskal-Wallis |

| - Dose-response: Linear regression |

Propriétés

Formule moléculaire |

B3O7-5 |

|---|---|

Poids moléculaire |

144.4 g/mol |

Nom IUPAC |

bis(dioxidoboranyloxy)borinate |

InChI |

InChI=1S/B3O7/c4-1(5)9-3(8)10-2(6)7/q-5 |

Clé InChI |

NGKQNTOXCAGWRY-UHFFFAOYSA-N |

SMILES canonique |

B([O-])([O-])OB([O-])OB([O-])[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.